molecular formula C19H16N4O3S B2654006 1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one CAS No. 2097902-78-6

1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one

Cat. No.: B2654006
CAS No.: 2097902-78-6
M. Wt: 380.42
InChI Key: XQAQETNVKPDCNG-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the core piperazine structure, followed by the introduction of the pyridine and thiazole moieties. Common reagents used in these reactions include pyridine-3-carboxylic acid, 1,3-thiazole-2-ol, and benzoyl chloride. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoyl or thiazole rings are replaced with other substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one can be compared with other similar compounds, such as:

    1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine: A closely related compound with a similar structure but different functional groups.

    4-(1,3-Thiazol-2-yloxy)benzoyl derivatives: Compounds with variations in the thiazole or benzoyl moieties, leading to different properties and applications.

    Piperazin-2-one derivatives: Compounds with modifications in the piperazine ring, affecting their chemical and biological activities.

Properties

IUPAC Name

1-pyridin-3-yl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-17-13-22(9-10-23(17)15-2-1-7-20-12-15)18(25)14-3-5-16(6-4-14)26-19-21-8-11-27-19/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAQETNVKPDCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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